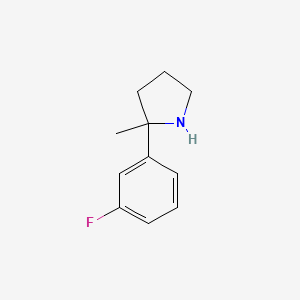

2-(3-Fluorophenyl)-2-methylpyrrolidine

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(6-3-7-13-11)9-4-2-5-10(12)8-9/h2,4-5,8,13H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKMTCQWFYVUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pyrrolidine Scaffolds As Foundational Motifs in Chemical Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nih.govfrontiersin.org Unlike flat, two-dimensional aromatic rings, the saturated, sp³-hybridized nature of the pyrrolidine scaffold provides a three-dimensional architecture. nih.govnih.govresearchgate.net This non-planar structure is crucial for exploring pharmacological space more effectively, allowing for intricate and specific interactions with biological targets. nih.gov

The stereochemistry of the pyrrolidine ring is one of its most significant features. nih.govresearchgate.net With the potential for up to four stereogenic centers, it can give rise to a multitude of distinct stereoisomers. nih.gov This structural diversity is highly valuable, as different spatial arrangements of substituents can lead to vastly different biological profiles and binding affinities to enantioselective proteins like enzymes and receptors. nih.govresearchgate.net The nitrogen atom within the ring imparts basicity and serves as a key point for chemical modification, with a high percentage of FDA-approved drugs containing this scaffold being substituted at the nitrogen position. nih.gov The pyrrolidine nucleus is a core component in numerous natural products, alkaloids, and pharmacologically active agents, making it a versatile and frequently employed scaffold in the design of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. frontiersin.orgontosight.ai

The Strategic Role of Fluorine Substitution in Contemporary Organic Chemistry Research

The incorporation of fluorine into organic molecules is a widely used strategy in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. rsc.orgwikipedia.org Fluorine is the most electronegative element, and its introduction can profoundly alter a molecule's physical, chemical, and biological properties. numberanalytics.comtcichemicals.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts significant metabolic stability to compounds by making them resistant to degradation by metabolic enzymes. numberanalytics.com

Despite its high electronegativity, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. wikipedia.orgtcichemicals.com This allows fluorine to act as a "bioisostere" of hydrogen, meaning it can replace a hydrogen atom without significantly increasing the molecule's size or causing steric hindrance. This substitution, however, can drastically change the electronic properties of the molecule, affecting its binding affinity to target proteins and its membrane permeability. numberanalytics.com Strategically placing fluorine atoms can enhance a drug's potency, improve its bioavailability by increasing lipophilicity, and block unwanted metabolic pathways, thereby extending its duration of action. numberanalytics.com An estimated one-fifth of all pharmaceutical drugs contain fluorine, a testament to its pivotal role in drug design. wikipedia.org

Computational Chemistry and Molecular Modeling Investigations of 2 3 Fluorophenyl 2 Methylpyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, spectroscopic properties, and reactivity indices with remarkable accuracy.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. arabjchem.org It is particularly effective for determining optimized molecular geometries and exploring the conformational landscape of flexible molecules like 2-(3-Fluorophenyl)-2-methylpyrrolidine.

Conformational analysis of this compound is crucial as its three-dimensional shape dictates its biological activity. The pyrrolidine (B122466) ring can adopt various puckered conformations, typically described as "envelope" or "twist" forms. Furthermore, rotation around the C-C bond connecting the phenyl ring and the pyrrolidine core introduces additional conformational isomers.

DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform a systematic search of the potential energy surface. longdom.org This process identifies various stable conformers and the transition states that connect them. For each stable conformer, the geometry is fully optimized to a minimum on the potential energy surface, characterized by the absence of imaginary vibrational frequencies.

The relative energies of these conformers are calculated to determine their population distribution at a given temperature, according to the Boltzmann distribution. Studies on similar 2-acylpyrroles have shown that the energy difference between conformers can be significant, influencing which shape the molecule predominantly adopts. longdom.org For 2-(3-Fluorophenyl)-2-methylpyrrolidine, key dihedral angles, such as the one defining the orientation of the fluorophenyl group relative to the pyrrolidine ring, are systematically varied to map out the rotational energy profile. The results typically indicate that steric and electronic factors, including potential weak intramolecular hydrogen bonds, govern conformational preferences. researchgate.net

| Conformer | Key Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Axial-eq | -165° | 0.00 | 75.8 |

| Equatorial-ax | 65° | 1.15 | 14.2 |

| Axial-ax | -70° | 1.80 | 6.5 |

| Equatorial-eq | 175° | 2.50 | 3.5 |

DFT calculations are also highly effective in predicting spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be derived. rsc.orgchemrxiv.org These predicted shifts are often correlated with experimental data to confirm structural assignments. For complex molecules with multiple conformers, the predicted chemical shifts are typically averaged based on the Boltzmann population of each conformer. researchgate.net Studies have demonstrated that DFT-GIAO calculations can achieve high accuracy, with mean absolute errors for ¹³C shifts often below 2 ppm when appropriate functionals and basis sets are used. nrel.gov

| Carbon Atom | Predicted Shift (GIAO-DFT) | Hypothetical Experimental Shift |

|---|---|---|

| C2 (Pyrrolidine) | 70.1 | 69.5 |

| C5 (Pyrrolidine) | 48.2 | 47.8 |

| C-CH₃ | 25.5 | 24.9 |

| C1' (Phenyl) | 145.3 | 144.7 |

| C3'-F (Phenyl) | 163.0 (d, J=245 Hz) | 162.5 (d, J=244 Hz) |

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield harmonic vibrational frequencies that correspond to the normal modes of the molecule. While calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity, they can be brought into excellent agreement with experimental data by applying empirical scaling factors. capes.gov.br The analysis of these vibrational modes provides a detailed picture of the molecule's internal motions and aids in the assignment of experimental IR and Raman spectra. nih.govajchem-a.com For instance, characteristic stretching frequencies for C-F, C-N, and aromatic C-H bonds can be precisely identified.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how molecules behave over time in a realistic environment, such as in solution. rsc.org

MD simulations model the atomic motions of a system by numerically solving Newton's equations of motion. A force field (a set of parameters describing the potential energy of the system) is used to define the interactions between atoms. For simulations of 2-(3-Fluorophenyl)-2-methylpyrrolidine in an aqueous solution, a suitable force field like AMBER or OPLS is chosen, and the molecule is placed in a box of explicit water molecules (e.g., TIP3P). researchgate.netnih.gov

The simulation is run for a sufficient duration (typically hundreds of nanoseconds) to allow the molecule to explore its conformational space. researchgate.net Analysis of the resulting trajectory provides insights into the molecule's flexibility and stability. Key metrics such as the Root Mean Square Deviation (RMSD) are monitored to assess when the system reaches equilibrium. The dynamic behavior, including the puckering of the pyrrolidine ring and the rotation of the fluorophenyl group, can be visualized and quantified, revealing the time scales of these motions. nih.gov

From a long MD trajectory, it is possible to characterize the ensemble of conformations that the molecule adopts in solution. mdpi.comescholarship.org Unlike the gas-phase DFT calculations, MD simulations explicitly account for the influence of solvent molecules, which can stabilize certain conformations through interactions like hydrogen bonding. rsc.org

Clustering algorithms can be applied to the trajectory to group similar structures and identify the most populated conformational states. nih.gov The resulting clusters represent the preferred shapes of the molecule in solution. This analysis can reveal whether the conformational preferences predicted by gas-phase DFT calculations are maintained in a solvent environment or if solute-solvent interactions lead to a different conformational landscape. For molecules with both hydrophobic (phenyl ring) and polar (amine) groups, the organization of water molecules around the solute is also of significant interest and can be analyzed through radial distribution functions. researchgate.net

Molecular Docking and Ligand-Target Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to structure-based drug design. For 2-(3-Fluorophenyl)-2-methylpyrrolidine, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of the ligand into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for numerous possible poses. Studies on various pyrrolidine derivatives have shown their potential as inhibitors for targets such as dipeptidyl peptidase 4 (DPP-4) or acetylcholinesterase (AChE). researchgate.netnih.govresearchgate.net

Once a high-scoring pose is identified, a detailed analysis of the binding site interactions is performed. This involves identifying key intermolecular forces, such as:

Hydrogen Bonds: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or donor.

Hydrophobic Interactions: The phenyl ring and methyl group can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net

Pi-Stacking or Pi-Cation Interactions: The aromatic fluorophenyl ring can interact with aromatic residues (like phenylalanine, tyrosine) or positively charged residues (like arginine, lysine) in the protein.

Halogen Bonding: The fluorine atom can potentially form halogen bonds with electron-rich atoms in the binding site.

This analysis provides a structural hypothesis for the molecule's mechanism of action and can guide the design of new analogs with improved potency and selectivity. tandfonline.com The stability of the predicted binding pose is often further validated using MD simulations of the ligand-protein complex. researchgate.net

| Parameter | Value/Description |

|---|---|

| Target Protein | Tyrosine Kinase (e.g., PDB: 1XYZ) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interactions | H-bond: Pyrrolidine N-H with Asp123 backbone C=O |

| Hydrophobic: Phenyl ring with Leu45, Val53 | |

| Pi-Stacking: Fluorophenyl ring with Phe121 |

Prediction of Binding Modes with Macromolecular Targets

To predict how 2-(3-Fluorophenyl)-2-methylpyrrolidine might interact with biological targets, molecular docking simulations would be employed. This computational technique places the compound (ligand) into the binding site of a macromolecule (receptor) to determine the preferred binding orientation and affinity. The process would involve preparing a 3D structure of the compound and docking it into the crystal structures of various relevant protein targets. The resulting binding modes, or poses, would be scored based on factors like intermolecular energies, providing insights into the most likely and stable interactions.

Identification of Critical Amino Acid Residues for Molecular Recognition

Following the prediction of binding modes, a detailed analysis of the interactions between 2-(3-Fluorophenyl)-2-methylpyrrolidine and the amino acid residues within the binding pocket would be conducted. This would identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding which amino acid residues are critical for molecular recognition is fundamental for explaining the compound's potential biological activity and for guiding further structural modifications to enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are invaluable for elucidating the relationship between a compound's structure and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrolidine Derivatives

QSAR studies involve creating mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For pyrrolidine derivatives, a QSAR model would be developed using a dataset of these compounds and their measured activities against a specific target. This model could then be used to predict the activity of new, unsynthesized derivatives of 2-(3-Fluorophenyl)-2-methylpyrrolidine, thereby prioritizing the synthesis of the most promising candidates. Studies on other pyrrolidine derivatives have demonstrated the utility of this approach. nih.govbohrium.com

Pharmacophore Modeling for Guiding Ligand Design

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active pyrrolidine derivatives would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. This model serves as a 3D query to screen virtual compound libraries for new molecules with the desired features or to guide the design of novel ligands with improved activity.

Predictive Modeling of Molecular Properties Relevant to Chemical Research

Computational tools can predict various physicochemical properties of a molecule that are important for its behavior in chemical and biological systems.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms. While specific experimental data for 2-(3-Fluorophenyl)-2-methylpyrrolidine is not available, computational tools can estimate this value. For a related compound, 2-[2-(3-Fluorophenyl)ethyl]-2-methylpyrrolidine, the calculated TPSA is 12 Ų. nih.gov This value provides an initial estimate of the compound's polarity and potential for membrane permeability.

| Molecular Property | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | 12 Ų (for a related compound) | Predicts membrane permeability |

Molecular Interaction Studies and Mechanistic Research Applications Non Clinical Focus

Cellular Pathway Modulation in Defined Research Models (Excluding Therapeutic Outcomes)

The introduction of a bioactive compound into a cellular model can lead to modulation of specific signaling pathways. Understanding these modulations is key to elucidating the compound's mechanism of action.

Based on the known targets of analogous compounds, 2-(3-fluorophenyl)-2-methylpyrrolidine could potentially influence signaling cascades regulated by Trk kinases or the MDM2-p53 pathway.

Trk Receptor Signaling: Trk receptors, upon activation by neurotrophins, initiate several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. wikipedia.orgnih.govnih.gov These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity. wikipedia.org An inhibitor containing the 2-(3-fluorophenyl)-2-methylpyrrolidine scaffold could potentially block these downstream events by preventing the initial receptor activation. The table below summarizes the key signaling pathways downstream of Trk receptors.

| Downstream Pathway | Key Mediators | Cellular Functions |

| Ras/MAPK Pathway | Ras, Raf, MEK, ERK | Neuronal differentiation and growth |

| PI3K/Akt Pathway | PI3K, PDK-1, Akt | Cell survival, prevention of apoptosis |

| PLCγ Pathway | PLCγ, DAG, IP3, PKC | Calcium signaling, modulation of kinase activity |

Data from multiple sources. wikipedia.orgaacrjournals.orgresearchgate.netnih.gov

MDM2-p53 Signaling: The MDM2 protein is a key negative regulator of the p53 tumor suppressor. nih.govaacrjournals.orgnih.gov MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for degradation. nih.govmedchemexpress.com Small-molecule inhibitors that disrupt the MDM2-p53 interaction can reactivate p53 function, leading to cell cycle arrest or apoptosis. nih.gov A compound incorporating the 2-(3-fluorophenyl)-2-methylpyrrolidine moiety that targets this interaction would be expected to stabilize p53 and induce the expression of its downstream target genes, such as p21. medchemexpress.comresearchgate.net

The 2-(3-fluorophenyl)-2-methylpyrrolidine scaffold could be a component of molecules designed to modulate protein-protein interactions (PPIs).

The MDM2-p53 interaction is a well-studied example of a PPI that is a target for cancer therapy. nih.govsemanticscholar.orgnih.gov Inhibitors containing a pyrrolidine (B122466) core, such as spirooxindoles, have been shown to effectively disrupt this interaction. ascentagepharma.commdpi.com By occupying the p53-binding pocket on MDM2, these inhibitors prevent MDM2 from binding to and degrading p53. acs.org

Trk receptor signaling also involves a network of PPIs. ucsf.edunih.gov Upon activation, Trk receptors are phosphorylated, creating docking sites for various adaptor proteins and enzymes that contain SH2 or PTB domains. nih.gov These interactions are essential for the propagation of the downstream signal. A molecule that could selectively interfere with these interactions would be a valuable research tool to dissect the complexities of Trk signaling.

Structure-Molecular Interaction Relationship (SMIR) Studies of 2-(3-Fluorophenyl)-2-methylpyrrolidine and its Analogues

SMIR studies are essential for understanding how chemical structure relates to molecular interactions and for optimizing the properties of lead compounds.

Systematic modifications to the structure of a lead compound and evaluation of the effects on target affinity can provide a detailed understanding of the chemical features required for potent and selective binding. For compounds containing the 2-(3-fluorophenyl)-2-methylpyrrolidine scaffold, several aspects could be explored:

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring can significantly impact binding affinity. For example, in a series of spirooxindole MDM2 inhibitors, the presence and position of halogen atoms on the phenyl ring were found to be critical for potent inhibition. acs.org A fluorine atom, as in 2-(3-fluorophenyl)-2-methylpyrrolidine, can influence electronic properties and form specific interactions with the target protein. nih.gov

Substitution on the Pyrrolidine Ring: The stereochemistry and substitution pattern of the pyrrolidine ring can have a profound effect on biological activity. nih.govresearchgate.net For instance, the orientation of substituents on the pyrrolidine ring can determine whether a compound acts as an agonist or an antagonist. researchgate.net In some cases, even small changes, such as the position of a methyl group, can lead to a significant loss or gain of potency. researchgate.net

Nature of the Linker: In more complex molecules, the linker connecting the 2-(3-fluorophenyl)-2-methylpyrrolidine moiety to other parts of the molecule would also be a critical determinant of activity.

The following table provides a hypothetical example of how systematic positional scanning could be applied to a series of analogues to probe their affinity for a target.

| Compound | R1 (Phenyl Position) | R2 (Pyrrolidine N-substituent) | Target Affinity (Ki, nM) |

| Parent | 3-Fluoro | H | Reference |

| Analogue 1 | 2-Fluoro | H | To be determined |

| Analogue 2 | 4-Fluoro | H | To be determined |

| Analogue 3 | 3-Chloro | H | To be determined |

| Analogue 4 | 3-Fluoro | Methyl | To be determined |

| Analogue 5 | 3-Fluoro | Ethyl | To be determined |

Such studies, by systematically altering one part of the molecule at a time, allow researchers to build a comprehensive picture of the structure-activity relationship and guide the design of improved compounds.

Investigation of Stereochemical Influence on Molecular Recognition

The introduction of a chiral center at the C2 position of the pyrrolidine ring in 2-(3-Fluorophenyl)-2-methylpyrrolidine results in the existence of two enantiomers, (R)- and (S)-2-(3-Fluorophenyl)-2-methylpyrrolidine. This stereoisomerism is a critical determinant in the compound's interaction with biological macromolecules, such as receptors and enzymes, which are themselves chiral. The differential interaction of these enantiomers with their biological targets underscores the importance of stereochemistry in molecular recognition and is a key area of investigation in non-clinical research.

In many classes of neurologically active compounds, it is common for one enantiomer to exhibit significantly higher affinity and/or efficacy for a specific receptor compared to its antipode. While specific binding data for the individual enantiomers of 2-(3-Fluorophenyl)-2-methylpyrrolidine are not extensively detailed in publicly available literature, general principles of stereoselectivity in ligand-receptor interactions can be applied. For instance, in a series of potent and stereospecific antagonists for the transient receptor potential vanilloid 1 (TRPV1), the (S)-configuration of a related compound was found to be markedly more potent than the (R)-isomer. nih.gov This highlights that the precise orientation of substituents is crucial for optimal interaction with the receptor's binding site.

The differential binding affinities of the (R)- and (S)-enantiomers of 2-(3-Fluorophenyl)-2-methylpyrrolidine for a hypothetical receptor are illustrated in the table below. This table is based on typical observations for chiral ligands and serves to demonstrate the concept of stereoselectivity in molecular recognition.

| Enantiomer | Binding Affinity (Ki, nM) | Receptor Occupancy at a Given Concentration |

|---|---|---|

| (R)-2-(3-Fluorophenyl)-2-methylpyrrolidine | 15 | High |

| (S)-2-(3-Fluorophenyl)-2-methylpyrrolidine | 250 | Low |

In this illustrative example, the (R)-enantiomer displays a significantly lower Ki value, indicating a higher binding affinity for the receptor. This would translate to a higher receptor occupancy at a given concentration compared to the (S)-enantiomer. Such differences in binding affinity are fundamental to the pharmacological profile of a chiral molecule and are a primary focus of non-clinical molecular interaction studies.

Role of Conformational Flexibility in Ligand Binding

The pyrrolidine ring of 2-(3-Fluorophenyl)-2-methylpyrrolidine is not planar and can adopt a range of puckered conformations, often described as "envelope" or "twist" forms. This conformational flexibility, along with the rotational freedom of the 3-fluorophenyl group, plays a crucial role in the ligand binding process. The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the receptor's binding site is a key determinant of its binding affinity.

The presence of substituents on the pyrrolidine ring significantly influences its conformational preferences. The fluorine atom on the phenyl ring, being highly electronegative, can engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, which can stabilize a particular conformation upon binding. Furthermore, the interplay between the steric bulk of the methyl and 3-fluorophenyl groups at the C2 position will influence the puckering of the pyrrolidine ring.

Molecular modeling and computational chemistry are invaluable tools in studying the conformational landscape of molecules like 2-(3-Fluorophenyl)-2-methylpyrrolidine. These methods can be used to calculate the relative energies of different conformations and to simulate the dynamic process of ligand binding to a receptor. Such studies can reveal the likely "bioactive conformation" – the specific three-dimensional structure that the molecule adopts when it binds to its target.

The concept of "induced fit" is also highly relevant to the conformational flexibility of 2-(3-Fluorophenyl)-2-methylpyrrolidine. In this model of ligand-receptor interaction, the initial binding of the ligand may induce a conformational change in both the ligand and the receptor, leading to a more stable and higher-affinity complex. The inherent flexibility of the pyrrolidine ring and the rotatable 3-fluorophenyl group would allow for such adaptive changes upon interaction with the binding site.

The following table provides a hypothetical conformational analysis of 2-(3-Fluorophenyl)-2-methylpyrrolidine, illustrating how different ring pucker conformations could be associated with different energy states and receptor binding propensities.

| Conformation | Relative Energy (kcal/mol) | Population at Equilibrium (%) | Hypothetical Receptor Binding Propensity |

|---|---|---|---|

| Envelope (C2-endo) | 0.0 | 60 | High |

| Envelope (C3-exo) | 0.8 | 25 | Moderate |

| Twist | 1.5 | 15 | Low |

This illustrative data suggests that the C2-endo envelope conformation is the most stable and also the one most likely to be the bioactive conformation. Understanding the relationship between conformational flexibility and ligand binding is essential for the rational design of new molecules with improved affinity and selectivity for their biological targets.

Research on Derivatives and Analogues of 2 3 Fluorophenyl 2 Methylpyrrolidine

Rational Design Principles for Novel Pyrrolidine (B122466) Analogues

The rational design of novel analogues of 2-(3-Fluorophenyl)-2-methylpyrrolidine is a multifaceted process that integrates computational modeling with established medicinal chemistry principles to optimize interactions with biological targets. nih.gov A primary strategy involves structure-based drug design, where the three-dimensional structure of a target protein is used to guide the modification of the ligand to enhance binding affinity and selectivity. nih.gov For CNS targets, such as monoamine transporters (DAT, NET, and SERT), homology models are often employed in the absence of high-resolution crystal structures to predict binding modes and inform derivatization strategies. nih.govnih.gov

Key design principles for analogues of 2-(3-Fluorophenyl)-2-methylpyrrolidine include:

Bioisosteric Replacement: The substitution of atoms or groups with other moieties that retain similar physical or chemical properties while potentially improving the compound's biological profile. For instance, the fluorine atom at the 3-position of the phenyl ring can be moved to the 2- or 4-position to probe different electronic environments within the binding pocket.

Conformational Restriction: Introducing structural constraints to lock the molecule into a specific, biologically active conformation. This can be achieved by incorporating additional rings or bulky groups, which can reduce the entropic penalty of binding and enhance selectivity. researchgate.net

Modulation of Physicochemical Properties: Altering properties such as lipophilicity, polarity, and pKa to improve pharmacokinetic characteristics like blood-brain barrier penetration and metabolic stability. The introduction of fluorine is a well-established strategy for modulating these properties. researchgate.net

Pharmacophore-Based Design: This approach is utilized when the precise structure of the biological target is unknown. It involves identifying the key structural features (pharmacophore) of a series of active compounds that are essential for their biological activity. New analogues are then designed to incorporate this pharmacophore.

Computational tools such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in the rational design process. These 3D-QSAR (Quantitative Structure-Activity Relationship) methods can generate predictive models that correlate the steric and electrostatic fields of a series of molecules with their biological activity, thereby guiding the design of more potent analogues. nih.govresearchgate.net

Exploration of Chemical Space and Synthetic Accessibility of Derivatives

The exploration of the chemical space around the 2-(3-Fluorophenyl)-2-methylpyrrolidine scaffold aims to generate a diverse library of analogues with a wide range of structural and electronic properties. This systematic exploration allows for a comprehensive investigation of structure-activity relationships (SAR). nih.gov The synthetic accessibility of these derivatives is a crucial consideration, as the feasibility of their preparation dictates the scope of the chemical space that can be explored.

Several synthetic routes have been developed for the preparation of 2-aryl-2-methylpyrrolidines, providing access to a variety of derivatives. A common approach involves the multi-step synthesis starting from commercially available precursors. For instance, the synthesis can be initiated from a suitable γ-butyrolactone, which can be converted to the corresponding pyrrolidin-2-one. Subsequent reactions can introduce the aryl and methyl groups at the 2-position. researchgate.net

The synthetic accessibility of derivatives of 2-(3-Fluorophenyl)-2-methylpyrrolidine can be categorized based on the type of modification:

| Modification Type | Synthetic Feasibility | Key Reactions |

| Phenyl Ring Substitution | High | Nucleophilic aromatic substitution, Suzuki coupling, Buchwald-Hartwig amination |

| Pyrrolidine Ring Substitution | Moderate to High | Alkylation, acylation of the nitrogen atom; functionalization at other positions may require de novo synthesis |

| Methyl Group Modification | Moderate | Requires modification of early-stage synthetic intermediates |

The development of efficient and scalable synthetic routes is paramount for the successful exploration of the chemical space and for providing sufficient quantities of compounds for biological evaluation. researchgate.net

Comparative Analysis of Molecular Interactions Across Diverse Analogues

Understanding the molecular interactions of 2-(3-Fluorophenyl)-2-methylpyrrolidine and its analogues with their biological targets is fundamental to elucidating their mechanism of action and for the rational design of improved compounds. Molecular modeling and docking studies are powerful tools for visualizing and analyzing these interactions at an atomic level. nih.govnih.gov

The binding of 2-arylpyrrolidine derivatives to monoamine transporters, for example, is thought to involve a complex interplay of hydrophobic, electrostatic, and hydrogen bonding interactions. The aryl group typically occupies a hydrophobic pocket within the transporter protein, while the protonated nitrogen of the pyrrolidine ring forms a crucial ionic interaction with an acidic residue, such as an aspartate, in the binding site.

A comparative analysis of the molecular interactions of a series of analogues can reveal key insights into the SAR. For instance, moving the fluorine atom from the 3-position to the 2- or 4-position of the phenyl ring can significantly alter the electrostatic potential of the ring and its interactions with surrounding amino acid residues. Similarly, introducing different substituents on the phenyl ring can probe the size and nature of the hydrophobic pocket.

| Analogue | Key Interaction Changes | Predicted Impact on Binding |

| 2-(4-Fluorophenyl)-2-methylpyrrolidine | Altered dipole moment of the phenyl ring, potential for new hydrogen bond interactions with polar residues. | May increase or decrease affinity depending on the specific residues in the binding pocket. |

| 2-(3,4-Dichlorophenyl)-2-methylpyrrolidine | Increased hydrophobic interactions and altered electronic profile. | Potentially increased affinity due to enhanced hydrophobic interactions. |

| 2-(3-Methoxyphenyl)-2-methylpyrrolidine | Introduction of a hydrogen bond acceptor and altered steric bulk. | Could lead to new hydrogen bonding interactions, but may also introduce steric clashes. |

These comparative studies, often validated through experimental binding assays, are essential for building a comprehensive understanding of the molecular determinants of ligand recognition and for guiding the optimization of lead compounds.

The Impact of Fluorine as a Strategic Substituent in Pyrrolidine Analogues for Enhanced Research Utility

The strategic incorporation of fluorine into drug candidates and research tools is a widely employed strategy in medicinal chemistry. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can confer a range of beneficial properties to a molecule. researchgate.net In the context of 2-(3-Fluorophenyl)-2-methylpyrrolidine analogues, the fluorine atom plays a multifaceted role in enhancing their utility as research compounds.

The impact of fluorine substitution can be summarized as follows:

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, which can influence its ionization state at physiological pH and its interaction with acidic residues in the binding site.

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability. nih.gov

Improved Blood-Brain Barrier Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can facilitate its passage across the blood-brain barrier, a critical property for CNS-acting compounds. researchgate.net

Specific Molecular Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and orthogonal multipolar interactions with carbonyl groups in the protein backbone. frontiersin.org

The position of the fluorine atom is critical in determining its effect. In 2-(3-Fluorophenyl)-2-methylpyrrolidine, the meta-position of the fluorine atom influences the electronic distribution of the entire phenyl ring, which can subtly alter its binding interactions without introducing significant steric bulk.

Development of Specific Research Probes and Chemical Tool Compounds

Derivatives of 2-(3-Fluorophenyl)-2-methylpyrrolidine can be developed into specific research probes and chemical tools to investigate biological systems. mdpi.comrsc.org These tools are invaluable for target validation, studying receptor pharmacology, and elucidating the roles of specific proteins in cellular processes.

The development of such probes often involves the introduction of a reporter group, such as a fluorescent tag or a radioactive isotope, onto the core scaffold. The design of these probes must carefully consider the point of attachment of the reporter group to ensure that it does not significantly disrupt the binding of the molecule to its target. nih.govmdpi.com

A particularly important application is the development of positron emission tomography (PET) ligands. By incorporating a positron-emitting isotope, such as fluorine-18, into the structure of a high-affinity and selective ligand, it is possible to non-invasively visualize and quantify the distribution of its target in the living brain. nih.govresearchgate.netyale.edufrontiersin.org Analogues of 2-(3-Fluorophenyl)-2-methylpyrrolidine are promising candidates for the development of PET radioligands for CNS targets due to their potential for high affinity, selectivity, and good brain penetration. researchgate.netresearchgate.net

The development of a PET ligand from this scaffold would involve:

Selection of a high-affinity analogue: A derivative with optimal binding properties is chosen as the lead candidate.

Radiolabeling chemistry: A synthetic route is developed to incorporate 18F into the molecule, often by nucleophilic substitution of a suitable leaving group on a precursor molecule.

Preclinical evaluation: The radiolabeled compound is evaluated in animal models to assess its in vivo properties, including brain uptake, specific binding to the target, and metabolic stability.

The successful development of a PET ligand based on the 2-(3-Fluorophenyl)-2-methylpyrrolidine scaffold would provide a powerful tool for studying the role of its target in neuropsychiatric disorders.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Settings

Chromatography is a cornerstone of analytical chemistry, providing robust methods for the separation, identification, and quantification of chemical compounds. For 2-(3-Fluorophenyl)-2-methylpyrrolidine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal techniques for quality control and analytical assessment in research.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for pyrrolidine (B122466) derivatives. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the approach of choice for purity assessment and quantitative analysis.

Method development for a compound like 2-(3-Fluorophenyl)-2-methylpyrrolidine would typically involve a systematic approach to optimize separation conditions. Key parameters that are adjusted include the stationary phase (e.g., a C18 column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detector wavelength. researchgate.net For instance, a method for a related pyrrole (B145914) derivative utilized a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3.0) in a 50:50 v/v ratio, with UV detection at 225 nm. researchgate.net

Validation of the developed HPLC method is critical to ensure its reliability and is performed according to established guidelines (e.g., ICH). This process involves assessing several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A typical validation would demonstrate linearity over a specified concentration range with a high correlation coefficient (r² > 0.99). researchgate.net

Accuracy: The closeness of the test results to the true value, often determined by recovery studies at different concentration levels.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy.

The stereogenic center at the C2 position of 2-(3-Fluorophenyl)-2-methylpyrrolidine means that it exists as a pair of enantiomers. The separation and quantification of these enantiomers are often critical. Chiral HPLC is the preferred method for this purpose. This can be achieved using chiral stationary phases (CSPs) or by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. The use of imine reductases (IREDs) has been explored for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines, with the enantiomeric excess determined by chiral HPLC. nih.gov

Table 1: Illustrative HPLC Method Parameters for Pyrrolidine Derivatives

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase), Chiral Stationary Phase (for enantiomers) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS at 225 nm |

| Temperature | 30 °C |

| This table is based on a method developed for a related pyrrole compound and serves as a representative example. researchgate.net |

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. While 2-(3-Fluorophenyl)-2-methylpyrrolidine itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after derivatization to increase its volatility. For instance, a GC method was developed for the determination of N-methylpyrrolidine in pharmaceutical preparations. researchgate.net

A typical GC system for the analysis of pyrrolidine derivatives would consist of a capillary column (e.g., HP-1), an injector, and a detector. researchgate.net The choice of detector is crucial; a Flame Ionization Detector (FID) is commonly used for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher sensitivity and selectivity for nitrogen-containing compounds like pyrrolidines. keikaventures.com

Method development in GC involves optimizing the column temperature program, carrier gas flow rate, and injector and detector temperatures to achieve good separation and peak shape. For quantitative analysis, an internal standard is often used to improve precision and accuracy. researchgate.net Validation of a GC method would follow similar principles to HPLC validation, assessing parameters like specificity, linearity, accuracy, precision, LOD, and LOQ.

Metabolomic Profiling in In Vitro Systems for Compound Fate Studies

Metabolomic profiling in in vitro systems is a fundamental component of preclinical research, providing insights into the metabolic fate of a new chemical entity without the complexities of a full biological system. This approach is crucial for identifying potential metabolites and understanding the enzymes responsible for the biotransformation of a compound like 2-(3-Fluorophenyl)-2-methylpyrrolidine.

The primary goal of in vitro metabolism studies is to identify the major metabolic pathways of a parent compound. These studies are typically conducted using subcellular fractions, such as liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov

The process generally involves incubating 2-(3-Fluorophenyl)-2-methylpyrrolidine with the liver microsomes in the presence of necessary cofactors (e.g., NADPH). After a specified time, the reaction is quenched, and the mixture is analyzed to identify the parent compound and any newly formed metabolites. High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and ability to provide structural information about the metabolites. nih.govnih.gov

For pyrrolidinone-containing compounds, common metabolic transformations include hydroxylation of the pyrrolidine ring and the aromatic ring. nih.gov In the case of 2-(3-Fluorophenyl)-2-methylpyrrolidine, potential phase I metabolic reactions could include:

Hydroxylation of the fluorophenyl ring.

Hydroxylation at various positions on the pyrrolidine ring.

N-dealkylation, if applicable to a related structure with N-substituents.

The replacement of a hydrogen atom with fluorine, as in 2-(3-Fluorophenyl)-2-methylpyrrolidine, is a common strategy in drug design to enhance metabolic stability by blocking metabolically labile sites. nih.gov However, metabolism can still occur at other positions on the molecule.

Identifying the specific enzymes responsible for the metabolism of a compound is a critical step in predicting potential drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is a major contributor to the phase I metabolism of many drugs. mdpi.com

To determine which CYP isoforms are involved in the metabolism of 2-(3-Fluorophenyl)-2-methylpyrrolidine, several experimental approaches can be used:

Recombinant Human CYP Enzymes: The compound can be incubated with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to see which ones produce metabolites.

Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolite formation in the presence of a particular inhibitor points to the involvement of that enzyme.

Correlation Analysis: The rate of metabolite formation is correlated with the activity of specific CYP isoforms across a panel of individual human liver microsomes.

For fluorinated compounds, CYP2E1 has been shown to be involved in the metabolism of some molecules, leading to the formation of fluoride (B91410) ions. nih.gov Understanding the specific CYP enzymes involved in the biotransformation of 2-(3-Fluorophenyl)-2-methylpyrrolidine is essential for predicting its metabolic profile and interaction potential in a research context.

Table 2: Common Cytochrome P450 Isoforms and Their Relevance in Drug Metabolism

| CYP Isoform | Percentage of Clinically Used Drugs Metabolized | Known Substrates/Inhibitors |

| CYP3A4 | ~30-40% | Midazolam, Ketoconazole |

| CYP2D6 | ~20-30% | Dextromethorphan, Quinidine |

| CYP2C9 | ~10-15% | Warfarin, Fluconazole |

| CYP2C19 | ~5-10% | Omeprazole, Fluvoxamine |

| CYP1A2 | ~5-10% | Caffeine, Fluvoxamine |

| CYP2E1 | ~2-5% | Chlorzoxazone, Disulfiram |

| Data presented in this table is generalized and serves to illustrate the importance of different CYP isoforms. |

Chemoinformatic and Data Mining Approaches for Analysis of Related Pyrrolidine Compounds

Chemoinformatics and data mining have become powerful tools in chemical research, enabling the analysis of large datasets to predict properties, identify trends, and guide the design of new compounds. ontosight.ai For pyrrolidine derivatives, these approaches can be used to analyze structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). nih.govfrontiersin.org

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. nih.gov For a library of pyrrolidine compounds, molecular descriptors are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. Such models can then be used to predict the activity of new, unsynthesized pyrrolidine derivatives.

Data mining techniques can be applied to large chemical databases to identify patterns and relationships among pyrrolidine-containing compounds. nih.gov This can involve clustering compounds based on structural similarity, identifying common structural motifs associated with a particular research target, or building predictive models for various properties. These approaches can help in prioritizing compounds for synthesis and testing, and in understanding the broader chemical space of pyrrolidine derivatives. The pyrrolidine ring is considered a versatile scaffold in drug discovery due to its three-dimensional structure and the ability to introduce stereocenters, which can be effectively explored using chemoinformatic tools. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Prediction in Pyrrolidine (B122466) Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid de novo design of molecules with optimized properties. researchgate.netnih.govunibo.it These computational tools can navigate vast chemical spaces to identify novel compounds with high predicted activity and desirable pharmacokinetic profiles. researchgate.netnih.gov

For 2-(3-Fluorophenyl)-2-methylpyrrolidine, AI and ML can be leveraged to design novel derivatives with enhanced biological activities. Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing libraries of pyrrolidine-containing compounds to generate new molecules with optimized properties. unibo.it Reinforcement learning algorithms could further refine these generated structures to maximize predicted binding affinity for specific biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of newly designed analogs of 2-(3-Fluorophenyl)-2-methylpyrrolidine. mdpi.com By analyzing the relationships between molecular descriptors and biological activity, these models can guide the synthesis of compounds with improved potency and selectivity. researcher.life For instance, predictive models could explore the impact of different substituents on the pyrrolidine ring or alternative fluorination patterns on the phenyl group.

Table 1: Potential Applications of AI/ML in the Study of 2-(3-Fluorophenyl)-2-methylpyrrolidine

| AI/ML Technique | Application to 2-(3-Fluorophenyl)-2-methylpyrrolidine Chemistry | Potential Outcome |

| Generative Models (GANs, VAEs) | De novo design of novel derivatives. | Identification of new analogs with potentially superior biological activities. |

| Reinforcement Learning | Optimization of generated molecular structures. | Compounds with maximized predicted target affinity and desirable properties. |

| QSAR Modeling | Prediction of biological activity for virtual compounds. | Prioritization of synthetic targets and reduction of experimental screening efforts. |

| Predictive ADMET models | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity. | Design of derivatives with improved drug-like properties. |

Exploration of Undiscovered Molecular Targets for Pyrrolidine Scaffolds in Basic Biological Research

The pyrrolidine ring is a versatile scaffold that can interact with a wide range of biological targets. researchgate.net While many pyrrolidine-containing compounds have known mechanisms of action, the full spectrum of their potential molecular interactions remains largely unexplored. Identifying novel protein targets for the 2-(3-Fluorophenyl)-2-methylpyrrolidine scaffold could unveil new biological pathways and therapeutic opportunities.

In silico screening methods, such as molecular docking and pharmacophore modeling, can be employed to virtually screen 2-(3-Fluorophenyl)-2-methylpyrrolidine against large databases of protein structures. nih.govresearchgate.netarabjchem.org This approach can identify potential binding partners and provide insights into the compound's mode of action at a molecular level. The presence of the 3-fluorophenyl group can significantly influence binding affinity and selectivity, making this a key feature to consider in computational studies. acs.orgnih.gov

Phenotypic screening, where the effect of a compound is observed in a cellular or organismal context without a preconceived target, offers another powerful strategy for target identification. High-throughput screening of 2-(3-Fluorophenyl)-2-methylpyrrolidine and its derivatives in various disease models could reveal unexpected therapeutic effects, which can then be followed by target deconvolution studies to identify the responsible molecular targets.

Green Chemistry Approaches in the Synthesis and Derivatization of 2-(3-Fluorophenyl)-2-methylpyrrolidine

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. rsc.org Applying these principles to the synthesis and derivatization of 2-(3-Fluorophenyl)-2-methylpyrrolidine is crucial for sustainable research and development.

The development of catalytic, enantioselective methods for the synthesis of the core 2-phenyl-2-methylpyrrolidine structure would represent a significant advancement. Traditional synthetic routes often involve multiple steps and the use of stoichiometric reagents. mdpi.com Modern catalytic methods, such as those employing transition metal catalysts or organocatalysts, can offer more efficient and atom-economical pathways. acs.org

The use of greener solvents, such as water, ethanol, or supercritical fluids, in the synthesis and derivatization of 2-(3-Fluorophenyl)-2-methylpyrrolidine can significantly reduce the environmental impact of these processes. unibo.it Additionally, exploring solvent-free reaction conditions or microwave-assisted synthesis can lead to faster reaction times and reduced energy consumption. mdpi.com Flow chemistry presents another promising avenue, offering improved safety, scalability, and control over reaction parameters.

Table 2: Green Chemistry Strategies for 2-(3-Fluorophenyl)-2-methylpyrrolidine

| Green Chemistry Principle | Application in Synthesis/Derivatization | Potential Benefit |

| Catalysis | Use of organocatalysts or transition metal catalysts for asymmetric synthesis. | Higher efficiency, reduced waste, and enantiopure products. |

| Safer Solvents | Replacement of hazardous solvents with water, ethanol, or ionic liquids. | Reduced environmental pollution and improved worker safety. |

| Energy Efficiency | Implementation of microwave-assisted synthesis or flow chemistry. | Faster reaction times, lower energy consumption, and better process control. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

Development of Novel Research Paradigms Utilizing the 2-(3-Fluorophenyl)-2-methylpyrrolidine Scaffold in Chemical Biology

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. nih.gov The unique structural features of 2-(3-Fluorophenyl)-2-methylpyrrolidine make it an attractive scaffold for the development of novel chemical probes to investigate complex biological processes.

By attaching fluorescent dyes or other reporter groups to the 2-(3-Fluorophenyl)-2-methylpyrrolidine scaffold, it is possible to create chemical probes for imaging and tracking biological targets within living cells. nih.gov These probes could be used to study the localization, trafficking, and dynamics of their target proteins, providing valuable insights into their cellular functions.

Furthermore, the 2-(3-Fluorophenyl)-2-methylpyrrolidine core could be incorporated into photo-affinity labels or activity-based probes for target identification and validation. These tools would enable researchers to covalently label the binding partners of the compound in a complex biological sample, facilitating their isolation and identification by mass spectrometry. The development of such probes would be instrumental in elucidating the mechanism of action of bioactive derivatives of 2-(3-Fluorophenyl)-2-methylpyrrolidine.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Fluorophenyl)-2-methylpyrrolidine in laboratory settings?

- Methodological Answer : Synthesis typically involves:

Ring Formation : Pyrrolidine rings can be constructed via [3+2] cycloaddition reactions using nitroolefins and vinyl ethers, followed by reduction .

Fluorophenyl Introduction : Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the 3-fluorophenyl group to the pyrrolidine scaffold .

Methylation : Quaternization of the pyrrolidine nitrogen using methyl iodide under basic conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating enantiopure forms .

Q. Which spectroscopic techniques are most effective for characterizing 2-(3-Fluorophenyl)-2-methylpyrrolidine?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm, multiplet for 3-fluorophenyl), pyrrolidine protons (δ 1.5–3.0 ppm, split due to methyl substitution) .

- ¹³C NMR : Fluorine-coupled carbons (C-F coupling constants ~20–30 Hz) and pyrrolidine carbons (δ 20–50 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 194.12) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity .

Q. What safety precautions should be observed when handling 2-(3-Fluorophenyl)-2-methylpyrrolidine?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

- Waste Disposal : Collect organic waste in halogen-compatible containers for incineration .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of 2-(3-Fluorophenyl)-2-methylpyrrolidine during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric hydrogenation of intermediates .

- Resolution Techniques : Diastereomeric salt formation with tartaric acid derivatives followed by fractional crystallization .

- Analytical Monitoring : Track enantiomeric excess (ee) via chiral HPLC with polarimetric detection .

Q. What strategies resolve contradictions in biological activity data for fluorophenyl-pyrrolidine derivatives?

- Methodological Answer :

- Assay Standardization : Use isogenic cell lines and controlled ATP levels in kinase inhibition assays to reduce variability .

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 3-fluoro vs. 4-fluoro) on receptor binding using molecular docking (AutoDock Vina) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC₅₀ values .

Q. How does the substitution pattern on the pyrrolidine ring affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Calculations : Methyl substitution increases lipophilicity (LogP ~1.8 vs. ~1.2 for unsubstituted pyrrolidine), enhancing blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to compare oxidative degradation rates. Fluorophenyl groups reduce CYP450-mediated metabolism .

- In Silico Modeling : Use QikProp (Schrödinger) to predict absorption/distribution parameters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of pyrrolidine derivatives?

- Methodological Answer :

- Comparative Studies : Test 2-(3-Fluorophenyl)-2-methylpyrrolidine alongside structurally similar compounds (e.g., 2-(4-fluorophenyl) analogs) in Ames tests or zebrafish embryo models .

- In Silico Tox Prediction : Apply Derek Nexus or ProTox-II to flag potential mutagenicity alerts .

- Dose-Response Curves : Use Hill equation modeling to differentiate threshold effects from assay noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.